6-Deoxyaltrose
Overview
Description
6-Deoxyaltrose is a rare monosaccharide that belongs to the aldohexose family. It is also known as allose, and it is a C-3 epimer of glucose. 6-Deoxyaltrose has gained significant attention in recent years due to its potential applications in various scientific research fields.
Scientific Research Applications
6-Deoxyaltrose has potential applications in various scientific research fields, including glycobiology, biochemistry, and medicinal chemistry. It can be used as a starting material for the synthesis of various glycoconjugates, such as glycolipids, glycoproteins, and glycosaminoglycans. 6-Deoxyaltrose can also be used as a chiral building block for the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of 6-Deoxyaltrose is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, 6-Deoxyaltrose has been shown to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the body.
Biochemical And Physiological Effects
6-Deoxyaltrose has been reported to have various biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antitumor properties. It can also modulate the immune system and improve glucose metabolism in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Deoxyaltrose in lab experiments is its rarity, which makes it a valuable starting material for the synthesis of various compounds. However, its limited availability and high cost can be a limitation. Additionally, the lack of comprehensive studies on its toxicity and safety profile can be a potential concern.
Future Directions
There are several future directions for the research on 6-Deoxyaltrose. One of the areas of interest is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications, such as its use in the treatment of diabetes, cancer, and inflammatory disorders. Furthermore, the study of its interactions with various receptors and enzymes in the body can provide insights into its mechanism of action and potential side effects.
Conclusion:
In conclusion, 6-Deoxyaltrose is a rare monosaccharide that has gained significant attention in recent years due to its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Deoxyaltrose in various scientific research fields.
properties
CAS RN |
18546-02-6 |
---|---|
Product Name |
6-Deoxyaltrose |
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m1/s1 |
InChI Key |
PNNNRSAQSRJVSB-KAZBKCHUSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
SMILES |
CC(C(C(C(C=O)O)O)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Other CAS RN |
18546-02-6 |
synonyms |
6-deoxy-D-altrose 6-deoxy-L-altrose 6-deoxyaltrose |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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